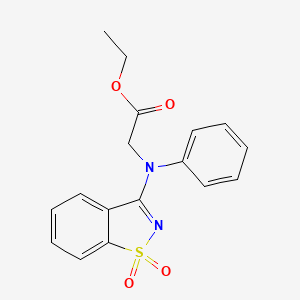

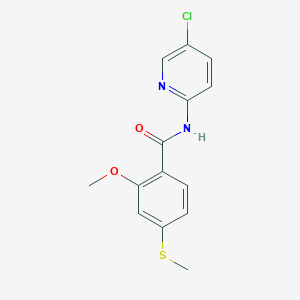

![molecular formula C22H22N4O B5530624 2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is part of a broader class of chemicals known for their intricate molecular architecture and significance in various chemical and biological processes. Imidazo[1,2-a]pyridines, for example, have attracted attention due to their potential as fluorescent probes and their involvement in reactions leading to compounds with significant biological activities.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-component reactions, providing a convenient pathway to these complex structures. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis can produce imidazo[1,2-a]pyridine derivatives in moderate to good yields, which have been found useful as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is crucial for their reactivity and the properties of the compounds they form. Studies have explored the stable N-heterocyclic carbenes generated from the imidazo[1,5-a]pyridine skeleton, highlighting the versatility of this structure in synthesizing mono- and biscarbenes and their derivatives, which were characterized to understand their stability and reactivity (Alcarazo et al., 2005).

Chemical Reactions and Properties

The chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their structure, enabling specific reactions under catalyzed conditions. For example, the In(OTf)3 catalyzed synthesis of β-carboline–imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine conjugates demonstrates the use of a multi-component strategy to efficiently synthesize these conjugates with several advantages such as operational simplicity and short reaction times (Devi et al., 2016).

Physical Properties Analysis

Physical properties such as fluorescence emission are significant for imidazo[1,2-a]pyridines. Some derivatives, especially those containing a 2-(2'-hydroxyphenyl) substituent, undergo excited state intramolecular proton transfer, leading to strong solid-state emission in the blue-green-yellow region, which underscores their potential in material science and sensor technology (Stasyuk et al., 2012).

properties

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-(1-propan-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O/c1-14(2)21-20-17(16-5-3-4-6-18(16)24-20)9-11-26(21)22(27)15-7-8-19-23-10-12-25(19)13-15/h3-8,10,12-14,21,24H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMYKKVXVQRTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CCN1C(=O)C3=CN4C=CN=C4C=C3)C5=CC=CC=C5N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(3-fluoro-4-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5530543.png)

![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)

![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)